molecular formula C10H9BrO2 B1267239 Trans-2-(4-bromophenyl)cyclopropanecarboxylic acid CAS No. 6142-65-0

Trans-2-(4-bromophenyl)cyclopropanecarboxylic acid

Cat. No. B1267239
CAS RN: 6142-65-0
M. Wt: 241.08 g/mol
InChI Key: DPBUJVBXRABXRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of cyclopropane derivatives, including Trans-2-(4-bromophenyl)cyclopropanecarboxylic acid, often involves cyclopropanation reactions, where a precursor molecule is transformed into a cyclopropane ring through the addition of a carbene or carbenoid intermediate. A notable approach includes the ring expansion or opening of cyclopropane rings under certain conditions, providing access to a variety of cyclopropane-based structures (Boztaş et al., 2019).

Molecular Structure Analysis

Cyclopropane derivatives, including our compound of interest, exhibit significant strain due to their three-membered ring structure. This strain impacts their reactivity and the conformation of substituents on the cyclopropane ring. X-ray crystallography has been utilized to elucidate the structures of similar compounds, providing insights into the effects of substituents on the cyclopropane ring conformation and overall molecular geometry (Korp et al., 1983).

Chemical Reactions and Properties

Cyclopropane rings are known for their reactivity, part of which is due to the ring strain. Bromophenyl cyclopropanecarboxylic acid derivatives participate in various chemical reactions, including ring-opening reactions, functionalization of the cyclopropane ring, and reactions at the carboxylic acid site. These reactions expand the utility of these compounds in synthesizing complex organic molecules (Boztaş et al., 2015).

Physical Properties Analysis

The physical properties of cyclopropane derivatives like Trans-2-(4-bromophenyl)cyclopropanecarboxylic acid are crucial for their handling and application in various chemical processes. These properties include melting points, boiling points, and solubility in different solvents, which are influenced by the presence of functional groups such as the bromophenyl group and the carboxylic acid moiety. Crystalline structure studies provide valuable information on these aspects (Csöregh et al., 1992).

Chemical Properties Analysis

The chemical properties of Trans-2-(4-bromophenyl)cyclopropanecarboxylic acid, including acidity, reactivity towards nucleophiles and electrophiles, and participation in cycloaddition reactions, are central to its applications in organic synthesis. Studies on similar cyclopropane derivatives highlight the influence of substituents on these chemical properties, offering insights into how the bromophenyl group and carboxylic acid functionality may affect the behavior of the compound under different chemical conditions (Kusuyama, 1979).

Scientific Research Applications

Ionization Properties and Substituent Effects

  • Substituent Effects on Ionization: Research has explored the ionization properties of various cyclopropanecarboxylic acids, including those with bromo substituents. The findings indicate that substituents like bromo groups can impact the pKa values and acidity of these compounds, relevant in understanding their behavior in different environments (Kusuyama, 1979).

Bioactivity and Enzyme Inhibition

  • Carbonic Anhydrase Inhibition: Cyclopropylcarboxylic acids with bromophenol moieties have been investigated for their inhibitory effects on carbonic anhydrase enzymes. These compounds, including those with trans-2-(4-bromophenyl) variants, show potent inhibition, which is significant in the study of tumor-associated enzymes and potential therapeutic applications (Boztaş et al., 2015).

Synthesis and Chemical Transformations

  • Synthesis of Derivatives: The synthesis of trans-2-(4-bromophenyl)cyclopropanecarboxylic acid and its derivatives has been explored for various applications, including the synthesis of N-cyclopropanecarboxyl-N'-pyridin-2-yl thiourea derivatives with significant biological activity (Tian et al., 2009).
  • Transformations for Stereochemical Studies: Research has been conducted on the stereo-selective synthesis of cyclopropanecarboxylates, which includes studies on trans-2-(4-bromophenyl) variants. These studies are crucial for understanding the stereochemical aspects of cyclopropane derivatives (Vo et al., 1997).

Biological Evaluation and Therapeutic Potential

  • Potential Inhibitors of Ethylene Biosynthesis: Studies have synthesized various isomers of cyclopropanecarboxylic acid, including trans-2-(4-bromophenyl) variants, to explore their potential as inhibitors of ethylene biosynthesis. This research is important for agricultural applications and understanding plant growth regulation (Wick et al., 1995).
  • Inhibition of Carbonic Anhydrase and Acetylcholinesterase: Derivatives of trans-2-(4-bromophenyl)cyclopropanecarboxylic acid have shown effective inhibition of carbonic anhydrase and acetylcholinesterase enzymes. This is significant for researching treatments for neurodegenerative diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Chiral Ligands and Asymmetric Synthesis

  • Chiral Diphosphine Ligands: The compound has been used in the synthesis of chiral diphosphine ligands, particularly in asymmetric allylic alkylation. This research is pivotal in the field of asymmetric synthesis and the development of new pharmaceuticals (Okada et al., 1992).

Safety And Hazards

The safety data sheet (SDS) for Trans-2-(4-bromophenyl)cyclopropanecarboxylic acid indicates that it is for research use only and not for human or veterinary use1. It is important to handle this compound with care and follow all safety protocols.


properties

IUPAC Name

(1R,2R)-2-(4-bromophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBUJVBXRABXRH-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trans-2-(4-bromophenyl)cyclopropanecarboxylic acid

CAS RN

6142-65-0
Record name rel-(1R,2R)-2-(4-Bromophenyl)cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6142-65-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rac-(1R,2R)-2-(4-bromophenyl)cyclopropane-1-carboxylic acid
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Synthesis routes and methods I

Procedure details

In a round bottom flask, mixed the tert-butyl 2-(4-bromophenyl)cyclopropanecarboxylate 2 (3.7 g, 12.0 mmol) in methanol/tetrahydrofuran (1:1, 30 mL) and heated to 50° C. Separately dissolved lithium hydroxide (1.4 g, 60 mmol) in water (15 mL) and then added to the solution of 2. Increased the heat to 65° C., and monitored by HPLC for reaction completion (<1% pA of 2, ˜3 h). The reaction mixture was then cooled to room temperature and distilled to ½ volume. Cooled the suspension to <20° C. and acidified (exothermic addition) the product mixture to pH<2 with 2N HCl (˜30 mL) to precipitate the product. Stirred the resulting suspension at 20° C. for NLT 0.5 h. Filtered the suspension and washed the wetcake with water (˜20 mL). Dried the wetcake at 45° C. under vacuum. Isolated 2.96 g of an off-white solid (98% pA, 97 wt %=99% wt-adjusted yield). 1H NMR (400 MHz, CDCl3) δ 1.35-1.40 (m, 1H), 1.65-1.69 (m, 1H), 1.85-1.89 (m, 1H), 2.53-2.58 (m, 1H), 6.97 (d, 2H, J=8.37), 7.40 (d, 2H, J=8.37). 13C NMR (100 MHz, CDCl3) δ 17.7, 24.2, 26.7, 120.2, 127.7, 131.3, 138.1 & 178.9 with 2 peaks overlapping.
Name
tert-butyl 2-(4-bromophenyl)cyclopropanecarboxylate
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
methanol tetrahydrofuran
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of ester from step 1 in THF-MeOH (4:1, 0.5M) was added LiOH (3 eq, 2M) and the mixture was stirred at 50° C. for 1 h. The organic solvent evaporated, aqueous was acidified with HCl 1N and the acid extracted with EtOAc (3×). The organic was washed with brine, dried and solvent evaporated to afford 2-(4-bromophenyl)cyclopropanecarboxylic acid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of ester from step 2 in THF-MeOH (4:1, 0.5M) was added LiOH (3 eq, 2M) and the mixture was stirred at 50° C. for 1 h. The organic solvent was evaporated, the aqueous layer was acidified with HCl 1N and the acid extracted with EtOAc (3×). The combinedorganic extracts were washed with brine, dried and evaporated to afford 2-(4-bromophenyl)cyclopropanecarboxylic acid. Optically active intermediates were obtained by separation on chiral column (Chiral Pak AD) using hexane:EtOH (90:10 with 0.2% TFA).
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Trans-2-(4-bromophenyl)cyclopropanecarboxylic acid
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Citations

For This Compound
1
Citations
JA Pollock - 2011 - dukespace.lib.duke.edu
Lysine specific demethylase 1 (LSD1) is a FAD-dependent amine oxidase enzyme responsible for removing methyl groups from the side chain nitrogen of lysine within histones in order …
Number of citations: 3 dukespace.lib.duke.edu

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